molecular formula C10H8BrNO B8212058 7-Bromo-5-methoxyisoquinoline

7-Bromo-5-methoxyisoquinoline

Cat. No.: B8212058
M. Wt: 238.08 g/mol
InChI Key: JSLSGTDRNKBECC-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxyisoquinoline typically involves the bromination of 5-methoxyisoquinoline. One common method includes the use of bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinoline derivatives.

    Reduction Products: Reduction typically yields partially or fully hydrogenated isoquinolines.

Scientific Research Applications

7-Bromo-5-methoxyisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of isoquinoline derivatives and their potential therapeutic effects.

    Material Science: It can be used in the development of organic electronic materials due to its aromatic structure.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxyisoquinoline involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to biological targets. The aromatic structure allows for π-π stacking interactions, which are crucial in molecular recognition processes.

Comparison with Similar Compounds

    5-Methoxyisoquinoline: Lacks the bromine atom, leading to different reactivity and applications.

    7-Chloro-5-methoxyisoquinoline: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

    5-Methoxyisoquinoline-7-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and applications.

Uniqueness: 7-Bromo-5-methoxyisoquinoline is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns and potential applications in various fields. The bromine atom enhances its electrophilic character, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

7-bromo-5-methoxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLSGTDRNKBECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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